6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone
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Overview
Description
6-chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone is a member of quinolines.
Scientific Research Applications
Antioxidant Properties
Research into the synthesis and properties of compounds structurally related to 6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone has shown that these compounds can exhibit significant antioxidant activities. For instance, Hassan, Abdel‐kariem, and Ali (2017) synthesized novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones that exhibited higher antioxidant activities than standard antioxidants (Hassan, Abdel‐kariem, & Ali, 2017).
Synthesis and Characterization
Connor and Strandtmann (1978) studied the synthesis of quinolinones, exploring reactions and properties relevant to the scientific understanding of quinolinone derivatives, which include compounds like this compound (Connor & Strandtmann, 1978).
Chemical Transformations
The research by Maślankiewicz (2000) focuses on the chemical reactions of quinolinone derivatives, including chlorination and sulfide treatments. These findings are pertinent to understanding the chemical behavior and potential applications of compounds like this compound in various chemical transformations (Maślankiewicz, 2000).
Molecular Conformations and Bonding
Investigations into closely related compounds, such as those conducted by Sagar et al. (2017), provide insights into the molecular conformations and hydrogen bonding of pyrazolo[4,3-c]pyridines. These studies are essential for understanding the physical and chemical properties of quinolinone derivatives (Sagar et al., 2017).
Novel Derivative Synthesis
Research by Yokoyama, Tsuji, and Imamoto (1984) on synthesizing pharmaceutically important heteroaromatics from methyl phenyl sulfone offers insights into new pathways for synthesizing derivatives of quinolinones, which could have potential pharmaceutical applications (Yokoyama, Tsuji, & Imamoto, 1984).
properties
Molecular Formula |
C27H24ClN3O5S |
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Molecular Weight |
538 g/mol |
IUPAC Name |
6-chloro-3-[3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H24ClN3O5S/c1-35-23-11-7-10-18(26(23)36-2)22-15-21(30-31(22)37(3,33)34)25-24(16-8-5-4-6-9-16)19-14-17(28)12-13-20(19)29-27(25)32/h4-14,22H,15H2,1-3H3,(H,29,32) |
InChI Key |
UJXSFYFASSWSEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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